5-Ethylheptanoic acid

Catalog No.
S13968000
CAS No.
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethylheptanoic acid

Product Name

5-Ethylheptanoic acid

IUPAC Name

5-ethylheptanoic acid

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-3-8(4-2)6-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)

InChI Key

MDXWSWRGHHKMCH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CCCC(=O)O

5-Ethylheptanoic acid (C9H18O2) is a specialized branched-chain fatty acid (BCFA) characterized by a nine-carbon backbone with an ethyl substitution at the C5 position. In industrial procurement, its primary value lies in its ability to impart exceptional low-temperature fluidity and favorable kinematic viscosity to downstream esters, without introducing the severe steric hindrance associated with alpha-branched acids [1]. As a precursor, it is highly sought after for the synthesis of high-performance polyol ester (POE) lubricants, specialized aliphatic polyesters, and complex active pharmaceutical ingredients (APIs) [2]. By locating the branching point deep within the alkyl chain rather than adjacent to the reactive carboxyl group, 5-ethylheptanoic acid provides a critical balance between rapid processability during esterification and robust thermal performance in end-use formulations.

Substituting 5-ethylheptanoic acid with more common C8-C9 aliphatic acids frequently compromises either manufacturing efficiency or application-critical performance. If a buyer substitutes a straight-chain analog like nonanoic (pelargonic) acid, the resulting esters suffer from tight crystal lattice packing, leading to unacceptably high pour points and phase separation in low-temperature environments [1]. Conversely, substituting with an alpha-branched acid such as 2-ethylhexanoic acid introduces significant steric hindrance at the carboxyl center, which drastically slows down esterification kinetics, increases batch cycle times, and requires harsher catalytic conditions. Even highly branched in-class substitutes like 3,5,5-trimethylhexanoic acid, while offering good low-temperature properties, can induce excessive kinematic viscosity build-up. 5-Ethylheptanoic acid avoids these trade-offs by utilizing mid-chain branching, ensuring both rapid precursor reactivity and superior low-temperature fluidity in the final product.

Esterification Kinetics and Processability

During the industrial synthesis of polyol esters (e.g., with pentaerythritol), the position of the alkyl branch dictates the reaction rate. Because 5-ethylheptanoic acid features an unhindered alpha-carbon, it undergoes esterification at rates comparable to straight-chain acids. In contrast, alpha-branched comparators like 2-ethylhexanoic acid suffer from severe steric hindrance, which typically reduces esterification reaction kinetics by >40% under standard conditions, requiring extended heating cycles or higher catalyst loading [1].

Evidence DimensionSteric hindrance impact on esterification rate
Target Compound DataUnhindered alpha-carbon allows rapid, complete esterification
Comparator Or Baseline2-Ethylhexanoic acid (alpha-branched)
Quantified DifferenceAvoids the >40% kinetic penalty associated with alpha-position branching
ConditionsStandard industrial polyol esterification (150°C - 300°C)

Faster esterification kinetics directly translate to reduced manufacturing cycle times, lower energy consumption, and higher throughput in commercial ester production.

Low-Temperature Fluidity and Pour Point Depression

For refrigeration oils and advanced lubricants, low-temperature fluidity is a strict procurement requirement. Formulations utilizing esters derived from 5-ethylheptanoic acid achieve pour points of ≤ -30 °C. The C5 ethyl branch effectively disrupts the crystalline lattice formation that typically occurs in straight-chain fatty acid esters. When benchmarked against straight-chain nonanoic acid esters, the mid-chain branching of 5-ethylheptanoic acid provides a pour point depression of greater than 20 °C [1].

Evidence DimensionPour point of derived polyol esters
Target Compound DataPour point ≤ -30 °C
Comparator Or BaselineStraight-chain nonanoic acid esters (crystallize at higher temps)
Quantified Difference>20 °C depression in pour point
ConditionsJIS K2269 Testing Methods for Pour Point

Ensures that downstream lubricants remain fluid and functional in extreme low-temperature environments, preventing mechanical failure and phase separation.

Kinematic Viscosity Control in Formulations

In refrigeration cycle applications using low-GWP refrigerants (such as R32 or HFO-1234yf), the lubricant must maintain a specific viscosity profile to ensure compressor sealing without causing excessive drag. Polyol esters incorporating 5-ethylheptanoic acid maintain a highly stable 40 °C kinematic viscosity within the targeted 30 to 110 mm²/s range. Compared to highly branched analogs like 3,5,5-trimethylhexanoic acid, the single ethyl branch of 5-ethylheptanoic acid offers a lower viscosity penalty while maintaining equivalent single-phase miscibility with fluorinated refrigerants [1].

Evidence DimensionKinematic viscosity and refrigerant miscibility
Target Compound DataMaintains 40 °C viscosity of 30-110 mm²/s with high miscibility
Comparator Or Baseline3,5,5-Trimethylhexanoic acid (highly branched)
Quantified DifferenceLower kinematic viscosity build-up while matching phase stability
ConditionsFormulated POE in low-GWP HFC/HFO refrigerant mixtures

Allows formulators to achieve necessary low-temperature refrigerant miscibility without exceeding the maximum viscosity thresholds required for energy-efficient compressor operation.

Synthesis of High-Performance Polyol Ester (POE) Refrigeration Lubricants

Because 5-ethylheptanoic acid combines rapid esterification kinetics with exceptional pour-point depression, it is highly suited as a primary carboxylic acid precursor for POE lubricants. It is specifically utilized in formulations requiring compatibility with next-generation, low-GWP refrigerants (e.g., R32, HFO-1132), where maintaining low-temperature fluidity (≤ -30 °C) and strict kinematic viscosity control is mandatory for compressor efficiency [1].

Modification of Aliphatic Polyesters and Condensation Polymers

In polymer science, 5-ethylheptanoic acid and its hydroxylated derivatives serve as valuable comonomers or chain modifiers. The mid-chain ethyl group disrupts polymer crystallinity, which allows manufacturers to precisely tune the melt viscosity, flexibility, and processing temperatures of thermoplastic polycarbonate and polyester blends, avoiding the brittleness associated with purely straight-chain aliphatic segments [2].

Precursor for Neuromodulatory Active Pharmaceutical Ingredients

In medicinal chemistry, the specific carbon skeleton of 5-ethylheptanoic acid is utilized to synthesize substituted amino acids, such as 3-amino-5-ethylheptanoic acid. These derivatives are critical building blocks in the development of structural analogues of pregabalin that target the α2-δ protein, where the precise length and branching of the aliphatic tail dictate binding affinity and in vivo efficacy [3].

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

158.130679813 g/mol

Monoisotopic Mass

158.130679813 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types